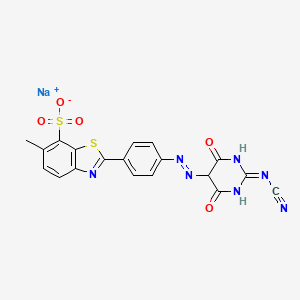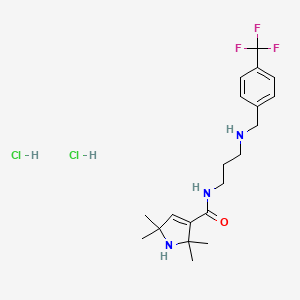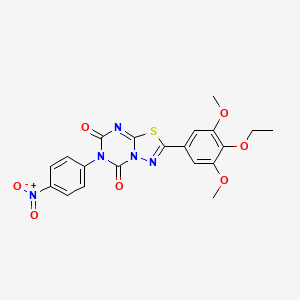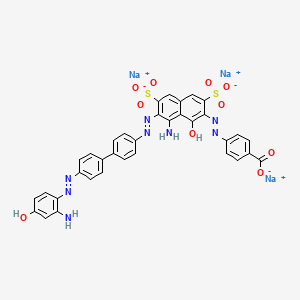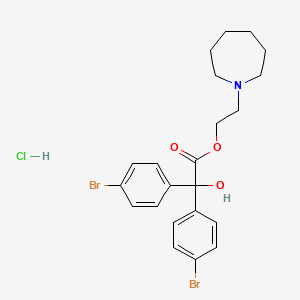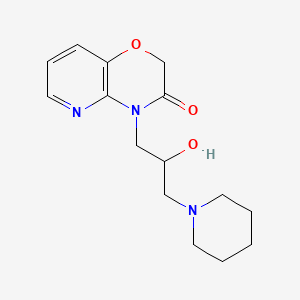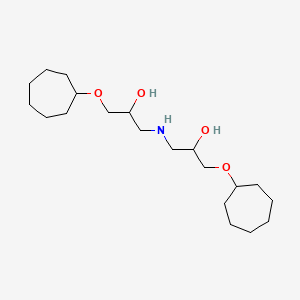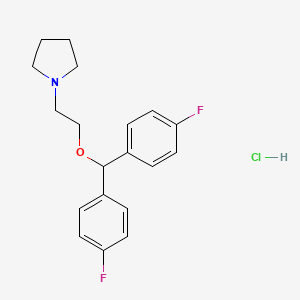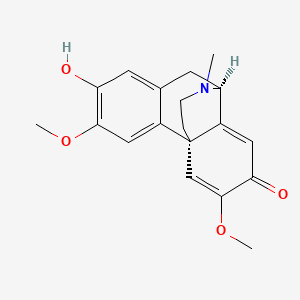
1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one is an organic compound known for its unique chemical structure and properties. This compound features a brominated phenyl group and a conjugated pentadienone system, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one typically involves the bromination of a suitable precursor, such as 2,4-dihydroxyacetophenone, followed by a series of condensation reactions. One common method includes:
Bromination: The precursor 2,4-dihydroxyacetophenone is brominated using bromine in acetic acid to yield 5-bromo-2,4-dihydroxyacetophenone.
Condensation: The brominated product is then subjected to a Claisen-Schmidt condensation with benzaldehyde under basic conditions to form the desired pentadienone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one involves its interaction with specific molecular targets and pathways. The compound’s brominated phenyl group and conjugated system allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone
- 1-(5-Bromo-2,4-dihydroxyphenyl)-1-propanone
- 1-(5-Bromo-2,4-dihydroxyphenyl)-2-butanone
Uniqueness
1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one is unique due to its extended conjugated system, which imparts distinct chemical and physical properties. This extended conjugation can enhance its reactivity and interaction with biological targets, making it a valuable compound in various research applications.
Propiedades
Número CAS |
118024-32-1 |
|---|---|
Fórmula molecular |
C17H13BrO3 |
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
(2E,4E)-1-(5-bromo-2,4-dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H13BrO3/c18-14-10-13(16(20)11-17(14)21)15(19)9-5-4-8-12-6-2-1-3-7-12/h1-11,20-21H/b8-4+,9-5+ |
Clave InChI |
QTMHOOOWZAVEDT-KBXRYBNXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC(=C(C=C2O)O)Br |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC(=C(C=C2O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



